(5-(4-Fluorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione
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Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the raw materials used, the conditions required, and the steps involved in the synthesis .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents, conditions, and mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying the properties of the compound like melting point, boiling point, solubility, stability, etc .Scientific Research Applications
Antipsychotic Potential and Receptor Affinity
Compounds structurally related to “(5-(4-Fluorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione” have been evaluated for their antipsychotic potential. For instance, conformationally restricted butyrophenones displaying affinity for dopamine and serotonin receptors have shown promising in vitro and in vivo profiles suggestive of their effectiveness as antipsychotic drugs. These compounds exhibit selectivity towards 5-HT(2A) receptors, indicating their potential in treating psychosis while minimizing the risk of inducing extrapyramidal side effects (Raviña et al., 2000).
Antidepressant and Antianxiety Activities
Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and shown to possess significant antidepressant and antianxiety activities. These activities were validated through Porsolt’s behavioral despair test and the plus maze method, highlighting the therapeutic potential of furan and piperazine-containing compounds in mental health treatments (Kumar et al., 2017).
Neuroinflammation Imaging
The development of 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide for PET imaging of colony-stimulating factor 1 receptor (CSF1R) represents a notable advancement in neuroinflammation imaging. This compound binds with high affinity to CSF1R, an emerging target for imaging neuroinflammatory processes in neurodegenerative diseases such as Alzheimer’s disease. The compound’s efficacy in detecting neuroinflammation suggests its potential as a diagnostic tool for neurodegenerative conditions (Lee et al., 2022).
Antimicrobial Activities
Azole derivatives, including those with furan and piperazine moieties, have shown antimicrobial activities against various microorganisms. These compounds were synthesized from furan-2-carbohydrazide and evaluated for their efficacy against pathogens, showcasing the potential of furan and piperazine derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).
Dye-Sensitized Solar Cells
The incorporation of furan as a conjugated linker in phenothiazine derivatives for use in dye-sensitized solar cells (DSSCs) illustrates the versatility of furan compounds in materials science. These derivatives achieved a solar energy-to-electricity conversion efficiency improvement of over 24% compared to reference cells, highlighting the role of furan linkers in enhancing the photovoltaic performance of DSSCs (Kim et al., 2011).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in the compound’s interaction with its targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
For instance, the presence of fluorine atoms could potentially enhance the compound’s metabolic stability and improve its ability to penetrate biological membranes, thereby affecting its bioavailability .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2OS/c22-16-3-1-15(2-4-16)19-9-10-20(26-19)21(27)25-13-11-24(12-14-25)18-7-5-17(23)6-8-18/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWZXPNSZLYAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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